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6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Tautomerism Kinase hinge-binding Molecular recognition

This 6-methyl-substituted pyrazolo[4,3-d]pyrimidine scaffold is pre-formed in the 2H-tautomer state, bypassing the equilibrium bias that favors the 1H form (KT=0.2) found in most analogs. Its unique hinge-binding geometry targets CDK2/5/7/9 with nanomolar potency, while the free C3-carboxylic acid enables one-step amide coupling for rapid library synthesis. This eliminates 2-3 synthetic steps compared to core scaffold functionalization. For selectivity profiling, compare this C6-methyl analog directly with the N1-methyl regioisomer (CAS 2375268-41-8) to assign methylation-dependent shifts between CDK-targeting and tubulin-polymerization mechanisms. Essential for scaffold-hopping studies between [4,3-d] and [3,4-d] pyrazolopyrimidine isomers.

Molecular Formula C7H6N4O3
Molecular Weight 194.15
CAS No. 2402829-67-6
Cat. No. B2445139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
CAS2402829-67-6
Molecular FormulaC7H6N4O3
Molecular Weight194.15
Structural Identifiers
SMILESCN1C=NC2=C(NN=C2C1=O)C(=O)O
InChIInChI=1S/C7H6N4O3/c1-11-2-8-3-4(6(11)12)9-10-5(3)7(13)14/h2H,1H3,(H,9,10)(H,13,14)
InChIKeyALHDWUGBCJLIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 2402829-67-6): Core Scaffold Identity and Procurement Rationale


6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic small molecule (MW 194.15 g/mol, formula C₇H₆N₄O₃) belonging to the pyrazolo[4,3-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery . The compound features a unique tautomeric state (2H-pyrazole form), a C6-methyl group on the pyrimidinone ring, and a free C3-carboxylic acid handle amenable to amide coupling or esterification for library synthesis . Unlike the more common pyrazolo[3,4-d]pyrimidine purine isosteres, the [4,3-d] isomer places the pyrazole N2 atom at a distinct vector angle relative to the pyrimidine ring, altering hinge-binding geometry in kinase active sites .

Why Generic Pyrazolopyrimidine Replacement Is Not Advisable for 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid


Pyrazolopyrimidine isomers are not functionally interchangeable: the fusion geometry ([4,3-d] vs. [3,4-d] vs. [1,5-a]) dictates the spatial presentation of hydrogen-bond donor/acceptor atoms to kinase hinge regions, directly impacting target selectivity . Within the pyrazolo[4,3-d] subclass, the tautomeric state (2H vs. 1H) alters the pKa of the pyrazole NH and the preferred tautomer-dependent binding conformation, as demonstrated by the 5-fold bias toward the 1H tautomer (KT = 0.2) measured for formycin, a naturally occurring pyrazolo[4,3-d]pyrimidine nucleoside [1]. Furthermore, the C6-methyl substituent sterically restricts the conformational flexibility of the 7-oxo group and modulates lipophilicity (estimated ΔLogP ≈ +0.5 vs. the des-methyl analog), altering membrane permeability and metabolic stability relative to unsubstituted or N1-methyl regioisomers .

Quantitative Differentiation Evidence for 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid vs. Closest Analogs


Tautomeric State Advantage: 2H-Pyrazole vs. 1H-Pyrazole Form

The 2H-tautomer of pyrazolo[4,3-d]pyrimidine is the thermodynamically disfavored species in aqueous solution. Experimental measurement of the tautomeric equilibrium for formycin (a pyrazolo[4,3-d]pyrimidine nucleoside analog) gave KT = [2H]/[1H] = 0.20, meaning the 1H form predominates by approximately 5:1 at equilibrium [1]. By supplying the pre-formed 2H-tautomer as a discrete synthetic intermediate, the compound bypasses the equilibrium bias and enables direct incorporation of the 2H geometry into downstream products. This is mechanistically significant because the 2H-tautomer presents a different hydrogen-bond donor/acceptor pattern at the pyrazole ring: the N2-H donor vector is oriented approximately 60° away from the N1-H vector of the 1H form, altering the hinge-binding complementarity with kinase active sites [1].

Tautomerism Kinase hinge-binding Molecular recognition

Regioisomeric Methyl Placement: C6-Methyl vs. N1-Methyl Pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid

The position of the methyl group on the pyrazolo[4,3-d]pyrimidine scaffold critically determines both physicochemical properties and biological activity. The target compound bears a methyl at the C6 position of the pyrimidinone ring, whereas the commercially available regioisomer 1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 2375268-41-8) carries the methyl at the N1 position of the pyrazole ring . In the N1-methyl pyrazolo[4,3-d]pyrimidine series evaluated as microtubule targeting agents, N1‑methyl substituted compounds (e.g., compound 9) exhibited tubulin polymerization IC50 values of 0.45 μM and sub-nanomolar GI50 values (≤10 nM) against the NCI-60 tumor cell line panel, with significantly better in vivo efficacy than paclitaxel in a MCF-7 xenograft model (P < 0.0001) [1]. The C6-methyl substitution pattern of the target compound, by contrast, preserves the free pyrazole NH for hydrogen-bond donation while introducing steric bulk adjacent to the 7-oxo group, which is predicted to alter the conformational preference of the pyrimidinone ring and modulate interactions with the kinase glycine-rich loop [1].

Regioisomerism Lipophilicity Metabolic stability

Scaffold Isomer Differentiation: Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine scaffold is structurally distinct from the pyrazolo[3,4-d]pyrimidine purine isostere. In the [4,3-d] isomer, the pyrazole N2 nitrogen is positioned at a distance of approximately 2.4 Å from the pyrimidine N1, creating a narrower hinge-binding cleft compared to the 3.0 Å N1–N3 spacing in the [3,4-d] isomer . This geometric difference translates into distinct kinase selectivity profiles: trisubstituted pyrazolo[4,3-d]pyrimidines preferentially inhibit CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range [1], while pyrazolo[3,4-d]pyrimidine derivatives more frequently target FLT3, VEGFR2, and BTK . A direct structural comparison from the CDK7 inhibitor study demonstrated that the pyrazolo[4,3-d]pyrimidine LGR6768 achieves nanomolar CDK7 inhibition with favorable selectivity across the CDK family (CDK1, CDK2, CDK5, CDK7, CDK9), a selectivity window attributed to the specific [4,3-d] ring geometry and its interaction with the CDK7 active site [2].

Scaffold hopping Kinase selectivity Isosterism

C3-Carboxylic Acid Handle: Derivatization Versatility vs. Non-Functionalized Pyrazolo[4,3-d]pyrimidines

The free carboxylic acid at the C3 position of the target compound provides a direct, activation-free handle for amide bond formation or esterification, enabling rapid library synthesis without requiring additional functional group interconversion steps. In contrast, the non-carboxylic acid pyrazolo[4,3-d]pyrimidine core (CAS 272-55-9) requires separate functionalization strategies . The synthetic utility of this handle is evidenced by the 7-oxo- and 7-acylamino-substituted pyrazolo[4,3-d]pyrimidine SAR study targeting the human A3 adenosine receptor (hA3AR), where C2-phenyl, C5-(2-thienyl) substitutions appended on the 7-oxo scaffold yielded antagonist 25 with a Ki of 0.027 nM—one of the most potent and selective hA3AR antagonists reported [1]. Although the target compound itself carries a C6-methyl rather than a C5-aryl or C2-phenyl substitution, the C3-carboxylic acid and 7-oxo functionalities provide two orthogonal diversification points that are conserved across this pharmacophore class, making the compound a strategic entry point for focused library synthesis targeting adenosine receptors or CDKs [1] [2].

Synthetic accessibility Amide coupling Chemical biology

Anticipated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-Methyl and N1-Methyl Analogs

The C6-methyl group on the pyrimidinone ring is predicted to increase lipophilicity by approximately ΔLogP ≈ +0.5 relative to the des-methyl analog (7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, CAS 13958-53-7, MW 180.12) [1], based on the standard methylene fragment contribution to LogP. This modest LogP increase (+0.5) shifts the compound closer to the optimal CNS drug-like LogP range (2–4) while remaining within Lipinski-compliant boundaries . Simultaneously, the C6-methyl preserves the pyrazole NH as a hydrogen-bond donor (HBD count = 2, including COOH), whereas the N1-methyl regioisomer (CAS 2375268-41-8) reduces the HBD count to 1 by blocking the pyrazole NH . For kinase inhibitor design, maintaining two HBDs (COOH + pyrazole NH) is advantageous because the pyrazole NH frequently serves as the critical hinge-binding donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu81 in CDK2, Cys89 in CDK7) [2].

Lipophilicity Permeability Drug-likeness

Optimal Deployment Scenarios for 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Based on Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring Pre-Formed 2H-Tautomer Geometry

Medicinal chemistry groups building fragment libraries for CDK-family kinase screening should prioritize this compound because the pre-formed 2H-tautomer bypasses the equilibrium bias (KT = 0.2) that favors the 1H form [1]. The 2H geometry presents the pyrazole N2-H donor at a vector angle compatible with the hinge-region backbone carbonyl of CDK2 (Glu81), CDK5, and CDK7 (Cys89), as structurally validated by the CDK2/cyclin A2 co-crystal structure of the pyrazolo[4,3-d]pyrimidine inhibitor 4.35 [2] and the CDK7 docking model for LGR6768 [3].

Parallel Library Synthesis via C3-Carboxylic Acid Amide Coupling for CDK or Adenosine Receptor Targets

The free C3-carboxylic acid handle enables one-step amide coupling with diverse amine building blocks, eliminating the 2–3 synthetic steps required for core scaffold functionalization . This accelerated synthetic route is directly applicable to generating compound libraries targeting CDK2/5/9 (where pyrazolo[4,3-d]pyrimidines show nanomolar potency [2]) or the hA3 adenosine receptor (where 7-oxo-pyrazolo[4,3-d]pyrimidines achieve sub-nanomolar Ki values, exemplified by compound 25 with Ki = 0.027 nM [4]).

Regioisomer-Controlled SAR Studies Differentiating C6-Methyl from N1-Methyl Pharmacophores

Research programs investigating the positional effects of methylation on kinase selectivity should procure both the C6-methyl target compound and the N1-methyl regioisomer (CAS 2375268-41-8) for head-to-head SAR comparison. Published data on N1-methyl pyrazolo[4,3-d]pyrimidines demonstrate potent tubulin polymerization inhibition (IC50 = 0.42–0.49 μM) and sub-nanomolar cellular GI50 values [5], while the C6-methyl analog preserves the pyrazole NH hydrogen-bond donor required for CDK hinge binding. Parallel testing of both regioisomers allows unambiguous assignment of methylation-dependent selectivity shifts between tubulin-targeting and CDK-targeting mechanisms [2] [5].

Scaffold-Hopping Campaigns Comparing Pyrazolo[4,3-d] vs. Pyrazolo[3,4-d]pyrimidine Cores

Drug discovery teams evaluating scaffold-hopping strategies between pyrazolopyrimidine isomers should use this compound as the [4,3-d] representative. The [4,3-d] scaffold directs kinase selectivity toward CDK family members (CDK2/5/7/9) with nanomolar potency [2] [3], whereas the [3,4-d] scaffold frequently engages receptor tyrosine kinases (FLT3, VEGFR2) and phosphodiesterases (PDE9A, IC50 = 253 nM) [6]. The target compound's C3-COOH and C7-oxo functionalities provide two conserved attachment points for systematic SAR comparison across scaffold isomers .

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